molecular formula C18H25N3O7S B13942600 S-(1-Phenyl-2-hydroxyethyl)glutathione CAS No. 64186-97-6

S-(1-Phenyl-2-hydroxyethyl)glutathione

Cat. No.: B13942600
CAS No.: 64186-97-6
M. Wt: 427.5 g/mol
InChI Key: CZKKOKOXWRMXOQ-RFHHWMCGSA-N
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Description

Contextual Significance of Glutathione (B108866) Conjugates in Biotransformation Pathways

Glutathione conjugates are critical molecules in Phase II biotransformation, a fundamental process for detoxifying both endogenous and exogenous compounds within living organisms. xcode.life This pathway, also known as the mercapturic acid pathway, involves the enzymatic conjugation of the tripeptide glutathione (GSH) with a wide array of electrophilic substances. jove.comnih.gov Glutathione, composed of glutamate (B1630785), cysteine, and glycine (B1666218), possesses a highly reactive sulfhydryl (-SH) group on its cysteine residue, which enables it to perform a nucleophilic attack on electrophilic centers of xenobiotics. jove.comwikipedia.org This reaction is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). wikipedia.orgnih.gov

The primary role of GSTs is to facilitate the covalent binding of GSH to nonpolar xenobiotic substrates, preventing these potentially harmful compounds from interacting with critical cellular components like proteins and nucleic acids. wikipedia.org The resulting glutathione S-conjugates are significantly more polar and water-soluble than their parent compounds. nih.govmdpi.com This increased solubility is crucial for their subsequent elimination from the body. jove.commdpi.com Following their formation, which primarily occurs in the liver, these conjugates are typically transported out of the cell and further metabolized. nih.govmdpi.com This process involves the sequential removal of the glutamate and glycine residues, ultimately forming mercapturic acids (N-acetylcysteine conjugates) that are readily excreted in urine or bile. xcode.lifenih.gov This detoxification pathway is vital for processing a vast range of substances, including therapeutic drugs, environmental pollutants, and carcinogens. xcode.lifemdpi.com

Academic Importance of S-(1-Phenyl-2-hydroxyethyl)glutathione as a Metabolite

This compound is a specific glutathione conjugate that holds considerable academic importance as a key metabolite of styrene (B11656) and its primary, reactive intermediate, styrene oxide. nih.govresearchgate.net Styrene, an industrial monomer used in the production of polymers like polystyrene, is a significant environmental and occupational chemical. Its metabolism is a subject of intense toxicological research. nih.govnih.gov In the body, styrene is metabolized by cytochrome P450 enzymes to form styrene oxide, an electrophilic epoxide. researchgate.net This epoxide can then be detoxified through two main pathways: hydrolysis by epoxide hydrolase or conjugation with glutathione, catalyzed by GSTs. researchgate.net

The conjugation reaction yields two isomeric glutathione adducts, this compound and S-(2-phenyl-1-hydroxyethyl)glutathione, with the former being a significant product. acs.orgnih.gov The study of this compound is crucial for understanding the mechanisms of styrene toxicity and detoxification. Research has shown that the depletion of cellular glutathione during the metabolism of styrene oxide can lead to oxidative stress, contributing to cellular injury. nih.govnih.gov Furthermore, studies using an isomeric mixture of S-[(1 and 2)-phenyl-2-hydroxyethyl]glutathione (PHEG) have demonstrated its potential for nephrotoxicity in animal models. nih.gov This research highlights the importance of this metabolite in assessing the health risks associated with styrene exposure and in elucidating the complex roles of glutathione conjugation, which can sometimes lead to the formation of toxic intermediates. nih.gov

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number64186-97-6
Molecular FormulaC18H25N3O7S
Molecular Weight427.47 g/mol
Boiling Point851.8°C at 760 mmHg
Density1.401 g/cm³
Refractive Index1.607
Flash Point468.9°C

Data sourced from LookChem. lookchem.com

Historical Development of Research on Glutathione S-Conjugates and Related Enzymes

The journey to understanding glutathione conjugates began with the discovery of glutathione itself in 1888 by J. de Rey-Pailhade. nih.gov However, its correct structure as the tripeptide γ-L-glutamyl-L-cysteinyl-glycine was not established until 1935. nih.govmdpi.com Early research focused on its antioxidant properties and its role in protecting cells from oxidative damage. researchednutritionals.comnih.gov

The concept of enzymatic detoxification involving glutathione emerged later. The enzymes responsible for catalyzing the conjugation of glutathione with xenobiotics, the Glutathione S-transferases (GSTs), were first documented in plants in the 1970s in studies on maize. nih.gov In mammalian tissues, these enzymes were initially termed "ligandins" due to their ability to bind a variety of nonsubstrate ligands. wikipedia.orgchemeurope.com Over time, extensive research revealed that GSTs are a large and diverse superfamily of enzymes crucial for Phase II metabolism. wikipedia.orgnih.gov Mammalian cytosolic GSTs were classified into distinct classes—Alpha, Mu, Pi, and Theta—based on their substrate specificity, structure, and immunological properties. nih.govchemeurope.com The development of analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has been instrumental in identifying and quantifying specific glutathione conjugates like this compound, allowing for more detailed investigations into metabolic pathways and toxicity mechanisms. researchgate.netresearchgate.net This historical progression from the basic discovery of glutathione to the detailed characterization of its conjugates and enzymatic machinery underscores the evolution of toxicology and biochemistry as scientific disciplines.

Table 2: Summary of Key Research Findings on this compound and Related Pathways

Research AreaKey FindingSignificance
Metabolism of StyreneStyrene is metabolized to the reactive intermediate styrene oxide, which is then conjugated with glutathione to form this compound. researchgate.netIdentifies the origin of the compound and its role as a biomarker for styrene exposure.
Role of GSTsGlutathione S-transferases (GSTs) catalyze the conjugation of styrene oxide with GSH. wikipedia.orgresearchgate.net Certain bacterial GSTs show a preference for the (S)-enantiomer of styrene oxide. acs.orgElucidates the enzymatic basis for the formation of the glutathione conjugate and highlights enzyme selectivity.
ToxicologyAn isomeric mixture containing this compound exhibits moderate nephrotoxicity in rats, causing tubular damage. nih.govDemonstrates that while glutathione conjugation is a detoxification pathway, the resulting metabolites can possess their own toxicity.
Mechanism of ToxicityThe nephrotoxicity is dependent on renal transport and further metabolism by enzymes like γ-glutamyl transpeptidase, but not on cysteine conjugate β-lyase or oxidative stress. nih.govProvides insight into the specific biochemical pathways involved in the toxic effects of the conjugate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64186-97-6

Molecular Formula

C18H25N3O7S

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-1-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)10-29-14(9-22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13-,14?/m0/s1

InChI Key

CZKKOKOXWRMXOQ-RFHHWMCGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Enzymatic Biotransformation and Formation Pathways of S 1 Phenyl 2 Hydroxyethyl Glutathione

Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation Mechanisms

The conjugation of the styrene (B11656) metabolite, styrene-7,8-oxide, with glutathione is a crucial detoxification reaction. This process is efficiently catalyzed by various isoforms of Glutathione S-Transferases, which are present in the cytosol of cells.

Cytosolic GSTs are a diverse group of enzymes classified into several classes, including Alpha, Mu, and Pi, each exhibiting distinct substrate specificities. nih.gov Studies have shown that isoforms from these classes display varying efficiencies in catalyzing the conjugation of styrene-7,8-oxide with glutathione.

The Mu class of GSTs, in particular, has been identified as having high activity towards styrene-7,8-oxide. nih.gov In rats, GSTs 3-3, 3-4, and 4-4, all belonging to the Mu class, show significantly higher catalytic efficiencies (kcat/Km) for both enantiomers of styrene-7,8-oxide compared to the Alpha class enzymes (GSTs 1-1, 1-2, and 2-2). nih.gov The human GSTM1-1 isoform is also known to play a significant role in the detoxification of styrene-7,8-oxide. acs.org

Conversely, the Alpha class GSTs in rats have been shown to preferentially catalyze the conjugation of the (S)-enantiomer of styrene-7,8-oxide. nih.gov In human fetal liver, the basic forms of GST, which are representatives of the Alpha class, were found to catalyze the conjugation of styrene oxide with glutathione at a significant rate.

The Pi class GSTs, such as human GSTP1-1, are also involved in the metabolism of a wide range of electrophilic compounds, although their specific role in styrene-7,8-oxide conjugation in humans is part of a broader detoxification portfolio.

Styrene-7,8-oxide is a chiral molecule, existing as two enantiomers: (R)-styrene oxide and (S)-styrene oxide. The conjugation with glutathione, whether enzyme-mediated or non-enzymatic, can lead to the formation of different stereoisomers of S-(1-Phenyl-2-hydroxyethyl)glutathione.

Research has demonstrated that GST isoforms exhibit significant stereoselectivity in this conjugation reaction. In rat liver cytosol, the Mu class enzymes preferentially catalyze the conjugation of (R)-styrene oxide. nih.gov This reaction proceeds via a trans-ring-opening mechanism, leading to the formation of (1S)-S-(1-phenyl-2-hydroxyethyl)glutathione and (2R)-S-(2-phenyl-2-hydroxyethyl)glutathione in a 22:1 ratio from (R)-styrene oxide. nih.gov In contrast, the Alpha class enzymes in rats favor the conjugation of (S)-styrene oxide, producing (1R)-S-(1-phenyl-2-hydroxyethyl)glutathione and (2S)-S-(2-phenyl-2-hydroxyethyl)glutathione in a 12:1 ratio. nih.gov

In rabbit tissues, cytosolic GST from the liver, kidney, and testis preferentially catalyzes the reaction of glutathione with the benzylic carbon atom of (7S)-styrene oxide. Interestingly, rabbit lung cytosol shows virtually no enantioselectivity with styrene-7,8-oxide.

Bacterial GSTs from certain actinobacteria have been found to exhibit a preference for the (S)-enantiomer of styrene oxide. nih.gov This highlights the diverse stereochemical preferences of these enzymes across different species.

The efficiency of the GST-catalyzed conjugation of styrene-7,8-oxide can be quantified by determining the kinetic parameters of the enzymes involved, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for its substrates and its catalytic turnover rate.

Studies with rat liver cytosolic GSTs have provided detailed kinetic data. For instance, the Mu class enzymes (3-3, 3-4, and 4-4) exhibit much higher kcat/Km values for both enantiomers of styrene-7,8-oxide compared to the Alpha class enzymes (1-1, 1-2, and 2-2). nih.gov

Below are tables summarizing available kinetic data for different GSTs with styrene-7,8-oxide and glutathione.

Table 1: Kinetic Parameters of Rat Liver GST Isoforms with Styrene-7,8-Oxide Enantiomers

GST Isoform (Class) Substrate Km (mM) Vmax (µmol/min/mg) kcat/Km (s⁻¹mM⁻¹)
GST 1-1 (Alpha) (R)-Styrene Oxide 0.83 0.08 1.8
(S)-Styrene Oxide 0.51 0.17 6.3
GST 1-2 (Alpha) (R)-Styrene Oxide 0.77 0.08 1.9
(S)-Styrene Oxide 0.44 0.17 7.2
GST 2-2 (Alpha) (R)-Styrene Oxide 0.61 0.05 1.5
(S)-Styrene Oxide 0.35 0.10 5.3
GST 3-3 (Mu) (R)-Styrene Oxide 0.10 1.10 204.8
(S)-Styrene Oxide 0.13 0.40 57.2
GST 3-4 (Mu) (R)-Styrene Oxide 0.11 0.51 86.4
(S)-Styrene Oxide 0.14 0.22 29.2
GST 4-4 (Mu) (R)-Styrene Oxide 0.12 0.65 100.6
(S)-Styrene Oxide 0.14 0.28 37.1

Data derived from studies on rat liver GSTs.

Table 2: Kinetic Parameters of Bacterial GST (GrStyI) with Styrene Oxide and Glutathione

Varied Substrate Km (mM) Vmax (µmol/min/mg)
(S)-Styrene Oxide 0.079 ± 0.037 0.128 ± 0.008
(R)-Styrene Oxide 1.271 ± 0.27 0.073 ± 0.012
rac-Styrene Oxide 1.069 ± 0.546 0.121 ± 0.020
Glutathione 8.641 ± 2.5 0.228 ± 0.046

Data for GrStyI from Gordonia rubripertincta CWB2. nih.gov

Biosynthetic Origin of the (1-Phenyl-2-hydroxyethyl) Moiety

The (1-Phenyl-2-hydroxyethyl) group in this compound originates from the metabolic activation of styrene to its electrophilic epoxide, styrene-7,8-oxide.

Styrene is metabolized in the body primarily by the cytochrome P450 monooxygenase system, a family of enzymes predominantly located in the liver. rsc.org This enzymatic oxidation introduces an oxygen atom across the vinyl group of styrene, resulting in the formation of the reactive epoxide, styrene-7,8-oxide. rsc.org This epoxide is a key electrophilic intermediate that can readily react with nucleophilic molecules in the cell, including glutathione. The formation of styrene-7,8-oxide is a critical activation step that precedes its conjugation and subsequent detoxification.

While the conjugation of styrene-7,8-oxide with glutathione is significantly accelerated by GSTs, a spontaneous, non-enzymatic reaction can also occur. This chemical reaction involves the nucleophilic attack of the thiolate anion of glutathione on one of the carbon atoms of the epoxide ring of styrene-7,8-oxide. The rate of this non-enzymatic reaction is dependent on the concentrations of both reactants and the pH of the environment, as the concentration of the more reactive thiolate form of glutathione increases with pH.

Microbial Biotransformation Pathways

The formation of this compound in microbial systems is a key detoxification step in the metabolism of styrene. Certain microorganisms possess enzymatic machinery to convert the toxic intermediate, styrene oxide, into this less harmful glutathione conjugate. This biotransformation is a crucial component of microbial strategies for utilizing or tolerating aromatic hydrocarbons present in the environment.

Characterization of Microbial Glutathione S-Transferases Involved in Its Formation

Microbial Glutathione S-Transferases (GSTs) are a diverse family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide array of electrophilic compounds, including epoxides like styrene oxide. wikipedia.org These enzymes play a pivotal role in cellular detoxification and stress response. wikipedia.org

A notable example of a microbial GST involved in the formation of this compound is StyI from the actinobacterium Gordonia rubripertincta CWB2. nih.gov This enzyme is part of a specialized styrene degradation pathway. Research has demonstrated that StyI effectively catalyzes the conversion of styrene oxide to (1-phenyl-2-hydroxyethyl)glutathione. nih.gov This enzymatic reaction is a critical step in the proposed hybrid pathway for styrene degradation in this bacterium, which incorporates elements of both typical microbial degradation and mammalian detoxification mechanisms. nih.gov

Another microorganism, the yeast Issatchenkia orientalis, has also been studied for its GST activity. While the direct formation of this compound is not explicitly detailed in the provided search results, I. orientalis possesses GSTs, such as GST Y-1 and Y-2, which are induced in the presence of xenobiotics like o-dinitrobenzene. nih.govresearchgate.net This induction suggests a responsive detoxification system where these enzymes could potentially conjugate glutathione to various electrophilic substrates.

The table below summarizes key characteristics of a characterized microbial GST involved in the formation of this compound.

EnzymeSource OrganismSubstrateProductSpecific Activity
StyIGordonia rubripertincta CWB2Styrene oxide(1-phenyl-2-hydroxyethyl)glutathione48.3 ± 2.9 U mg−1

Comparative Analysis of Microbial and Mammalian Conjugation Routes

Both microbial and mammalian systems utilize Glutathione S-Transferases to conjugate styrene oxide with glutathione, leading to the formation of this compound. However, the specifics of these conjugation routes, including the enzymes involved and their stereoselectivity, exhibit notable differences.

In mammals, the conjugation of styrene oxide is a well-established detoxification pathway. Studies using rat liver cytosol have shown that the reaction is regioselective, producing two main isomers: this compound and S-(2-Phenyl-1-hydroxyethyl)glutathione. Mammalian GSTs are classified into several classes, with the mu and alpha classes being primarily responsible for the conjugation of styrene oxide. These classes exhibit distinct stereoselectivity. The mu class enzymes preferentially conjugate the (R)-enantiomer of styrene oxide, while the alpha class enzymes favor the (S)-enantiomer.

Microbial conjugation, as exemplified by StyI from Gordonia rubripertincta CWB2, also demonstrates specificity. While detailed stereoselectivity data for StyI is not available in the provided search results, the high specific activity for converting styrene oxide suggests an efficient and likely specific enzymatic process. The existence of specialized enzymes like StyI within a dedicated degradation pathway highlights a key difference from the more generalist detoxification role of many mammalian GSTs.

The following table provides a comparative overview of the key features of microbial and mammalian conjugation routes for styrene oxide.

FeatureMicrobial Conjugation (e.g., Gordonia rubripertincta CWB2)Mammalian Conjugation (e.g., Rat Liver)
Primary Enzyme(s) StyI (a specific Glutathione S-Transferase)Mu and Alpha class Glutathione S-Transferases
Cellular Role Part of a specific styrene degradation pathwayGeneral detoxification of xenobiotics
Stereoselectivity Likely specific, though detailed data is limitedMu class: Preferential for (R)-styrene oxideAlpha class: Preferential for (S)-styrene oxide
Metabolic Context Assimilation of styrene as a carbon source or detoxificationDetoxification and subsequent excretion of xenobiotics

Metabolic Fate and Downstream Processing of S 1 Phenyl 2 Hydroxyethyl Glutathione

Sequential Hydrolysis by Gamma-Glutamyl Transpeptidase (GGT)

The metabolic journey of S-(1-Phenyl-2-hydroxyethyl)glutathione begins with the action of gamma-glutamyl transpeptidase (GGT), also known as gamma-glutamyltransferase. mdpi.comnih.gov This enzyme is typically located on the outer surface of the plasma membrane of cells in tissues such as the kidney and liver. mdpi.comresearchgate.net GGT initiates the degradation of glutathione (B108866) S-conjugates by cleaving the γ-glutamyl bond that links the glutamate (B1630785) residue to the cysteine moiety of the glutathione molecule. mdpi.comnih.gov

This enzymatic action removes the glutamate group, releasing it for potential re-uptake and use in intracellular glutathione synthesis. mdpi.com The resulting product from the GGT-mediated hydrolysis of this compound is the dipeptide conjugate, S-(1-Phenyl-2-hydroxyethyl)cysteinylglycine. nih.gov The critical role of GGT in this metabolic pathway is underscored by research showing that the nephrotoxicity associated with the glutathione conjugate of styrene (B11656) can be blocked by acivicin, a specific inhibitor of GGT.

Cleavage by Cysteinylglycine (B43971) Dipeptidases

Following the removal of the glutamyl residue, the resulting dipeptide, S-(1-Phenyl-2-hydroxyethyl)cysteinylglycine, becomes a substrate for another class of enzymes. nih.gov Extracellular dipeptidases, such as cysteinylglycine dipeptidase (also known as membrane-bound dipeptidase), are responsible for the next step in the metabolic cascade.

These peptidases cleave the peptide bond between the cysteine and glycine (B1666218) residues of the S-(1-Phenyl-2-hydroxyethyl)cysteinylglycine molecule. nih.gov This hydrolysis releases a free glycine molecule, leaving the cysteine S-conjugate, S-(1-Phenyl-2-hydroxyethyl)cysteine. nih.gov The significance of this step is highlighted by studies where the toxicity of the parent glutathione conjugate was blocked by phenylalanylglycine, an inhibitor of cysteinylglycine dipeptidase. In isolated perfused rat kidney experiments, the cysteine conjugate was identified as the principal metabolite, demonstrating the kidney's high capacity for both GGT and dipeptidase activity. nih.gov

N-Acetylation Pathways to Form Mercapturic Acid Precursors

The final step in the formation of mercapturic acid involves the N-acetylation of the cysteine S-conjugate, S-(1-Phenyl-2-hydroxyethyl)cysteine. nih.govresearchgate.net This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase, which has been identified as N-acetyltransferase 8 (NAT8). This enzyme is predominantly expressed in the kidney and liver and is associated with the endoplasmic reticulum.

The N-acetyltransferase enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the free amino group of the cysteine conjugate. This acetylation results in the formation of the final metabolic product, N-acetyl-S-(1-phenyl-2-hydroxyethyl)cysteine, which is classified as a mercapturic acid. nih.gov These mercapturic acids are polar, water-soluble compounds that are readily eliminated from the body, primarily through urinary excretion. nih.govnih.gov The conversion of styrene oxide-glutathione conjugates almost entirely to these N-acetylcysteine derivatives in intact animal models confirms this as the terminal step in the primary metabolic pathway. nih.gov

StepEnzymeSubstrateProduct
1Gamma-Glutamyl Transpeptidase (GGT)This compoundS-(1-Phenyl-2-hydroxyethyl)cysteinylglycine
2Cysteinylglycine DipeptidaseS-(1-Phenyl-2-hydroxyethyl)cysteinylglycineS-(1-Phenyl-2-hydroxyethyl)cysteine
3Cysteine S-conjugate N-acetyltransferase (NAT8)S-(1-Phenyl-2-hydroxyethyl)cysteineN-acetyl-S-(1-phenyl-2-hydroxyethyl)cysteine

Identification of Other Potential Metabolic Transformations

While the mercapturic acid pathway is the principal metabolic route for this compound, other metabolic transformations are theoretically possible for cysteine S-conjugates. nih.govnih.gov One such pathway involves bioactivation by cysteine S-conjugate β-lyase. researchgate.net This enzyme can cleave the carbon-sulfur bond of some cysteine conjugates, potentially forming reactive thiols that can lead to toxicity. nih.gov However, for the glutathione conjugate of styrene, this pathway appears to play an insignificant role. Studies have shown that pretreatment with aminooxyacetic acid, a specific inhibitor of renal cysteine conjugate β-lyase, failed to block the nephrotoxicity of this compound, suggesting this is not a significant metabolic route for this specific compound.

Other potential transformations for cysteine conjugates, such as transamination or S-oxidation, have been documented for different sulfur-containing compounds. However, there is currently no specific evidence to suggest that S-(1-Phenyl-2-hydroxyethyl)cysteine undergoes these transformations to any significant extent. The near-total conversion of the parent glutathione conjugate to its corresponding mercapturic acid in vivo strongly indicates that alternative metabolic pathways are minor, if they occur at all. nih.gov

Biological Roles and Mechanistic Implications

Role as an Intermediate in Detoxification and Biotransformation Pathways

S-(1-Phenyl-2-hydroxyethyl)glutathione is a pivotal intermediate in the detoxification of styrene (B11656), a widely used industrial chemical. The primary metabolic activation of styrene involves its oxidation by cytochrome P450 enzymes to the electrophilic and potentially toxic metabolite, styrene-7,8-oxide. nih.govresearchgate.netfrontiersin.org This reactive epoxide is then detoxified through a Phase II conjugation reaction with reduced glutathione (B108866) (GSH). wikipedia.orgaskthescientists.comaskthescientists.com This reaction, often catalyzed by the Glutathione S-transferase (GST) superfamily of enzymes, results in the formation of this compound and its isomer, S-(2-Phenyl-2-hydroxyethyl)glutathione. nih.govwikipedia.orgnih.gov

The conjugation of styrene-7,8-oxide with glutathione is a crucial detoxification step, as it converts a reactive, lipophilic compound into a more water-soluble and less toxic conjugate that can be further processed for elimination from the body. askthescientists.commdpi.comnih.gov This pathway is a classic example of the mercapturic acid synthesis pathway, a major route for the biotransformation and excretion of a wide variety of xenobiotics. nih.govnih.govnih.gov

Following its formation, this compound undergoes a series of enzymatic conversions. It is typically transported out of the cell and catabolized by cell-surface enzymes. Gamma-glutamyl transpeptidase (γ-GT) removes the γ-glutamyl moiety, and a dipeptidase subsequently cleaves the glycine (B1666218) residue, yielding the corresponding cysteine conjugate, S-(1-phenyl-2-hydroxyethyl)cysteine. mdpi.comnih.govnih.gov This cysteine conjugate is then taken up by cells and N-acetylated in the cytosol by N-acetyltransferases to form the final mercapturic acid, N-acetyl-S-(1-phenyl-2-hydroxyethyl)cysteine, which is then excreted in the urine. nih.govnih.gov In rats, this pathway is significant, accounting for about 10% of the absorbed styrene dose, whereas in humans, it is a more minor route, representing less than 1% of the absorbed dose. nih.gov

Table 1: Key Stages in the Detoxification Pathway of Styrene via Glutathione Conjugation

Stage Precursor Enzyme(s) Product Biological Significance
Activation Styrene Cytochrome P450 (e.g., CYP2E1) Styrene-7,8-oxide Formation of a reactive, electrophilic intermediate. researchgate.netfrontiersin.orgresearchgate.net
Conjugation Styrene-7,8-oxide + Glutathione (GSH) Glutathione S-transferases (GSTs) This compound Detoxification of the reactive epoxide; increased water solubility. wikipedia.orgnih.gov
Catabolism 1 This compound γ-Glutamyl transpeptidase (γ-GT) S-(1-Phenyl-2-hydroxyethyl)cysteinylglycine First step in breaking down the glutathione conjugate. nih.govnih.gov
Catabolism 2 S-(1-Phenyl-2-hydroxyethyl)cysteinylglycine Cysteinylglycine (B43971) dipeptidase S-(1-Phenyl-2-hydroxyethyl)cysteine Formation of the cysteine conjugate. nih.govnih.gov
Acetylation S-(1-Phenyl-2-hydroxyethyl)cysteine N-acetyltransferase N-acetyl-S-(1-phenyl-2-hydroxyethyl)cysteine Formation of the final, excretable mercapturic acid. nih.govnih.gov

Modulation of Enzyme Activity through Direct Interaction or as a Substrate

This compound primarily interacts with enzymes as a substrate, driving the mercapturic acid pathway forward. Its formation is a direct consequence of the catalytic activity of Glutathione S-transferases (GSTs), which facilitate the nucleophilic attack of the glutathione thiol group on the electrophilic epoxide ring of styrene-7,8-oxide. wikipedia.orgresearchgate.net The specificity and rate of this conjugation can vary depending on the specific GST isozyme involved. nih.govresearchgate.net

Once formed, the glutathione conjugate becomes the specific substrate for subsequent enzymes in the detoxification cascade:

Gamma-glutamyl transpeptidase (γ-GT): This enzyme specifically recognizes the γ-glutamyl bond of glutathione and its conjugates, initiating their breakdown. mdpi.comnih.gov

Cysteinylglycine dipeptidase: This peptidase acts on the product of the γ-GT reaction, cleaving the glycine residue. mdpi.comnih.gov

N-acetyltransferase: This enzyme utilizes the resulting cysteine conjugate as a substrate for the final acetylation step. mdpi.com

The efficient processing of this compound by these enzymes is critical for the successful detoxification and elimination of the original xenobiotic. Inhibition of these enzymes can lead to an accumulation of intermediates and disrupt the detoxification process. For instance, the nephrotoxicity of a mixture of styrene-glutathione conjugates was blocked by acivicin, a specific inhibitor of γ-GT, and by phenylalanylglycine, an inhibitor of cysteinylglycine dipeptidase, demonstrating the essential role of these enzymes in the metabolic processing of the conjugate. nih.gov

Influence on Endogenous Metabolic Cycles and Substrate Flux

The biotransformation pathway leading to this compound directly impacts the cellular pool of reduced glutathione (GSH). nih.gov Glutathione is a ubiquitous tripeptide synthesized from glutamate (B1630785), cysteine, and glycine, and it exists in cells at high concentrations (1-10 mM). mdpi.comnih.gov It is a key node in cellular metabolism, participating in numerous processes beyond detoxification. nih.govfrontiersin.orgmdpi.com

The conjugation reaction consumes one molecule of GSH for every molecule of styrene-7,8-oxide detoxified. wikipedia.org Under conditions of high exposure to styrene, the demand for GSH can be substantial, potentially leading to the depletion of cellular GSH stores. ajol.inforesearchgate.net This has several metabolic implications:

Substrate Availability: Depletion of GSH can limit the availability of this crucial substrate for other GST-catalyzed reactions, potentially impairing the detoxification of other endogenous or xenobiotic compounds. researchgate.netnih.gov

Amino Acid Metabolism: Sustained high demand for GSH synthesis can impact the cellular pools of its precursor amino acids, particularly cysteine, which is the rate-limiting substrate for GSH synthesis. mdpi.comnih.gov

Pentose (B10789219) Phosphate (B84403) Pathway: The reduction of glutathione disulfide (GSSG) back to GSH is catalyzed by glutathione reductase, an enzyme that requires NADPH as a reducing equivalent. nih.govnih.gov Increased GSH consumption and subsequent regeneration can increase the flux through the pentose phosphate pathway, the primary source of cellular NADPH. nih.govnih.gov

Studies have shown that exposure to styrene or its metabolite styrene oxide can significantly decrease GSH levels in various tissues, including the liver, lungs, and brain. mdpi.comajol.info This depletion shifts the substrate flux towards GSH synthesis and regeneration to maintain cellular homeostasis.

Contributions to Cellular Redox Homeostasis and Antioxidant Defense Systems

Glutathione is the most abundant non-protein thiol in mammalian cells and the cornerstone of the cellular antioxidant defense system. nih.govfrontiersin.orgnih.gov The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of the cellular redox state. nih.govnih.gov The formation of this compound contributes to cellular redox homeostasis primarily by consuming GSH, which serves as the first line of defense against electrophilic stress.

The key contributions are:

Scavenging Electrophiles: The conjugation reaction neutralizes the electrophilic and potentially harmful styrene-7,8-oxide, preventing it from reacting with other critical cellular nucleophiles like proteins and nucleic acids. wikipedia.orgresearchgate.net This is a direct antioxidant function, as it mitigates chemical stress.

Impact of GSH Depletion: A significant consequence of this detoxification pathway is the potential for GSH depletion. ajol.info A substantial decrease in the GSH/GSSG ratio compromises the cell's ability to scavenge reactive oxygen species (ROS), such as hydrogen peroxide and lipid peroxides, which are detoxified by GSH-dependent enzymes like glutathione peroxidases (GPx). nih.govmdpi.commdpi.com This can render the cell more vulnerable to oxidative stress from other sources. ajol.info

Table 2: Effect of Styrene Oxide (SO) on Glutathione Status in Mouse Liver

Treatment Group Duration Total Glutathione Reduced Glutathione (GSH) Oxidized Glutathione (GSSG) GSH/GSSG Ratio
Control 28 days Normal Normal Normal Normal
SO (150 mg/kg/day) 28 days Decreased Decreased Decreased Significantly Decreased ajol.info
SO (300 mg/kg/day) 28 days Decreased Decreased Decreased Significantly Decreased ajol.info

This table summarizes findings indicating that exposure to the precursor of this compound leads to a depletion of the cellular glutathione pool, thereby impacting the antioxidant defense system.

Mechanistic Interactions with Cellular Macromolecules Beyond Enzymatic Catalysis

The formation of this compound represents a protective mechanism that prevents the direct interaction of its precursor, styrene-7,8-oxide, with cellular macromolecules. researchgate.net Styrene-7,8-oxide is an electrophilic epoxide that can readily form covalent adducts with nucleophilic sites on proteins and DNA. nih.gov Such interactions can lead to enzyme inactivation, protein dysfunction, and genotoxicity, which is believed to be the basis for the carcinogenicity of styrene. frontiersin.org

By reacting with styrene-7,8-oxide, glutathione effectively sequesters the epoxide, redirecting it away from critical cellular targets. wikipedia.org Therefore, the primary "interaction" of the this compound pathway with macromolecules is one of prevention. The rate of glutathione conjugation relative to the rate of adduct formation with DNA or proteins is a key determinant of cellular fate following exposure to styrene. A robust glutathione-dependent detoxification capacity limits the extent of macromolecular damage. ajol.info

While the conjugate itself is not known to be highly reactive towards macromolecules, its formation is a critical event in chemical defense, underscoring the role of glutathione in protecting the structural and functional integrity of proteins and the genetic material of the cell. nih.govmdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification in Complex Biological Matrices

Chromatographic methods are essential for isolating S-(1-Phenyl-2-hydroxyethyl)glutathione from intricate biological samples such as blood, urine, and tissue homogenates, which contain a multitude of interfering substances.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the foremost technique for the analysis of glutathione (B108866) conjugates due to its exceptional sensitivity and specificity. nih.govspringernature.comnih.gov This method allows for the robust quantification of glutathione and its derivatives from various biological matrices. nih.govspringernature.com The process involves an initial separation of the target analyte by HPLC, followed by its detection and quantification using a mass spectrometer.

Reversed-phase chromatography is commonly the separation mode of choice. The mobile phase typically consists of an aqueous solution with an organic modifier (like acetonitrile (B52724) or methanol) and an acid (such as formic acid) to ensure efficient ionization. To counteract the high reactivity and potential for auto-oxidation of the thiol group in glutathione during sample preparation, a derivatization step is often employed. nih.gov Alkylating agents like N-ethylmaleimide or monobromobimane (B13751) can be used to stabilize the thiol group, enhancing the stability and chromatographic retention of the conjugate. nih.govresearchgate.netresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for quantification, operating in multiple-reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and then monitoring specific product ions generated after collision-induced dissociation. This high selectivity minimizes interference from the biological matrix, allowing for detection limits in the low nanomolar to picomolar range. researchgate.net

Table 1: Typical Parameters for HPLC-MS/MS Analysis of Glutathione Conjugates

Parameter Typical Setting Purpose
HPLC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Separation of the analyte from matrix components based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component of the gradient, acidifier for better ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic component for eluting the analyte.
Flow Rate 0.2 - 0.5 mL/min Controls the speed of the separation.
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode Generates charged ions from the analyte molecules for MS analysis.
MS Detection Triple Quadrupole (QqQ) Allows for highly selective and sensitive quantification.
Detection Mode Multiple Reaction Monitoring (MRM) Monitors specific precursor-to-product ion transitions for the analyte and internal standard.
Internal Standard Isotopically labeled glutathione or analogue (e.g., S-hexylglutathione) nih.gov Used for accurate quantification by correcting for matrix effects and variations.

Gas Chromatography (GC) is another powerful separation technique, though its application to non-volatile and thermally labile molecules like this compound requires a chemical modification step known as derivatization. researchgate.net Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis.

For glutathione conjugates, this typically involves a multi-step process. The carboxylic acid groups are often esterified (e.g., methylation or silylation), and the amine and thiol groups are acylated or silylated. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (B1218177) can be used for this purpose. Once derivatized, the analyte can be separated on a GC column, often a fused-silica capillary column with a non-polar stationary phase. Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). While effective, the extensive sample preparation and potential for incomplete derivatization often make HPLC-MS/MS the preferred method.

Capillary Electrophoresis (CE) offers a high-resolution alternative for the separation of charged species like this compound. This technique separates molecules in a narrow-bore fused-silica capillary based on their electrophoretic mobility in an applied electric field. nih.gov CE methods are known for their high efficiency, short analysis times (often under 10 minutes), and minimal sample and reagent consumption. nih.govuchile.cl

In a typical CE setup, a background electrolyte (BGE), such as a borate (B1201080) or phosphate (B84403) buffer, is used to control the pH and conductivity. uchile.cl The sample is injected into the capillary, and a high voltage is applied, causing the analytes to migrate towards the detector at different velocities depending on their charge-to-size ratio. Detection can be achieved directly via UV-Vis photometry or, for higher sensitivity, through laser-induced fluorescence (LIF) after derivatization with a fluorescent tag. nih.gov CE has been successfully applied to the determination of glutathione and its disulfide in various biological samples, demonstrating its utility for analyzing related conjugates. nih.govnih.gov

Table 2: Representative Conditions for Capillary Electrophoresis Analysis of Glutathione

Parameter Typical Setting Reference
Capillary Fused silica, 50 µm i.d., 32.5 cm effective length nih.gov
Background Electrolyte (BGE) 75 mM Sodium Citrate, pH 5.8 nih.gov
Separation Voltage -14 kV nih.gov
Detection Direct Photometric (185 nm) or Laser-Induced Fluorescence (LIF) uchile.clnih.gov
Analysis Time < 8 minutes nih.gov
Limit of Quantification (LOQ) 1.5 µM (for GSSG) nih.gov

Spectroscopic Techniques for Structural Elucidation in Research Settings

While chromatographic techniques are paramount for quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation and characterization of this compound, particularly in metabolite identification and research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. nih.gov For this compound, 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments can provide detailed information. These analyses can confirm the covalent bond between the sulfur atom of the cysteine residue and the C1 carbon of the 1-phenyl-2-hydroxyethyl moiety.

Furthermore, advanced NMR techniques can be used to establish the stereochemistry of the molecule, distinguishing between different diastereomers that may be formed. The coupling constants and nuclear Overhauser effects (NOEs) observed in the spectra provide crucial data on the spatial arrangement of atoms. Given the susceptibility of glutathione to oxidation, sample preparation for NMR analysis may require degassing the solvent to minimize the presence of dissolved oxygen. researchgate.net

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, is crucial for identifying metabolites in complex biological samples. nih.gov Unlike the triple quadrupole mass spectrometers used for targeted quantification, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm). This precision allows for the determination of the elemental formula of an unknown or suspected metabolite. nih.gov

For this compound, HRMS can confirm its elemental composition (C₁₈H₂₅N₃O₇S). When coupled with fragmentation analysis (MS/MS), HRMS can provide structural information by identifying characteristic neutral losses or product ions. For instance, the loss of the glutamyl residue is a common fragmentation pathway for glutathione conjugates. This combination of accurate mass and fragmentation data provides a high degree of confidence in the identification of the compound during metabolite profiling studies. nih.gov

Radiochemical Tracing Techniques in Metabolic Pathway Elucidation

Radiochemical tracing is a powerful technique for elucidating the metabolic pathways of compounds like this compound. This method involves labeling the molecule of interest with a radioactive isotope and tracking its journey through a biological system. The high sensitivity of radiometric detection allows for the identification and quantification of metabolites even at very low concentrations.

In the context of this compound, which is a conjugate of styrene (B11656) oxide and glutathione, radiolabeling can be strategically applied to either the styrene or the glutathione moiety. For instance, studies on the metabolism of styrene oxide-glutathione conjugates have utilized radiolabeled precursors to trace their excretion and transformation in vivo. nih.gov

Key aspects of radiochemical tracing in the study of this compound include:

Choice of Radionuclide: Common isotopes used for labeling organic molecules include Carbon-14 (¹⁴C) and Tritium (³H). The choice of isotope depends on the specific research question, the desired level of sensitivity, and the synthetic feasibility of incorporating the label into the molecule. For example, ¹⁴C can be incorporated into the phenyl ring of the styrene moiety, allowing for the tracking of all metabolites containing this part of the original molecule.

Synthesis of Radiolabeled Compound: The synthesis of radiolabeled this compound is a critical step. This typically involves reacting radiolabeled styrene oxide with glutathione. The resulting radiolabeled conjugate can then be purified and administered to experimental models.

In Vivo and In Vitro Models: Radiotracer studies can be conducted in whole animal models (in vivo) to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion. nih.gov Isolated perfused organs, such as the liver and kidney, can also be used to investigate the specific roles of these organs in the metabolism of the conjugate. nih.gov

Metabolite Identification: Following administration of the radiolabeled compound, biological samples (e.g., urine, bile, feces, tissues) are collected. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric detection are then used to separate and quantify the parent compound and its metabolites. nih.gov Further structural elucidation of the isolated radioactive metabolites can be achieved using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A study on the metabolism of styrene oxide-glutathione conjugates in rats demonstrated that these conjugates are almost entirely converted to N-acetylcysteine derivatives (mercapturic acids) before excretion. nih.gov The use of radiolabeling in this study was crucial for tracking the very small amounts of biliary and fecal excretion of the administered dose. nih.gov

Table 1: Commonly Used Radionuclides in Metabolic Studies

Radionuclide Half-life Emission Type Common Application in this compound Studies
Carbon-14 (¹⁴C) 5730 years Beta (β⁻) Labeling the carbon backbone of the styrene or glutathione moiety.
Tritium (³H) 12.3 years Beta (β⁻) Labeling specific positions in the molecule to study metabolic transformations at those sites.

Development of Novel Biosensors and Probes for Research Applications

While radiochemical methods are highly sensitive, they involve the handling of radioactive materials. The development of novel biosensors and probes offers a complementary and often real-time approach to detect and quantify specific molecules like this compound in biological systems. eurekalert.org While biosensors specifically for this compound are not yet widely reported, the principles underlying the development of sensors for its parent compound, glutathione (GSH), provide a strong foundation for future innovations.

Biosensors are analytical devices that combine a biological recognition element with a signal transducer. For the detection of glutathione S-conjugates, enzymes like glutathione S-transferases (GSTs) could be utilized as the biological recognition element. researchgate.netmdpi.com These enzymes exhibit specificity for their substrates, which can be harnessed for selective detection.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. magtech.com.cn The development of fluorescent probes for glutathione has been an active area of research, with various strategies employed to achieve high sensitivity and selectivity. nih.govnih.gov

Potential Strategies for Developing Biosensors and Probes for this compound:

Enzyme-Based Biosensors: A biosensor could be designed using immobilized glutathione S-transferase (GST), the enzyme responsible for the formation of this compound. The binding of the conjugate to the enzyme could be detected through various transduction methods, such as electrochemical or optical signals. researchgate.net

Antibody-Based Sensors (Immunosensors): The generation of monoclonal or polyclonal antibodies that specifically recognize the structure of this compound would enable the development of highly selective immunosensors. These sensors could employ techniques like enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a target molecule. A MIP could be created to specifically bind this compound, forming the basis of a robust and reusable sensor.

Rational Design of Fluorescent Probes: Building on the extensive research into fluorescent probes for glutathione, new probes could be designed to be selective for this compound. magtech.com.cn This might involve creating a probe that undergoes a specific chemical reaction with the conjugate, leading to a "turn-on" or "turn-off" fluorescent signal. The unique structural features of this compound, such as the phenyl and hydroxyl groups, could be targeted in the design of such probes.

Table 2: Comparison of Potential Biosensor and Probe Technologies for this compound

Technology Principle of Detection Potential Advantages Potential Challenges
Enzyme-Based Biosensors Specific binding or catalytic activity of glutathione S-transferase. High selectivity, potential for continuous monitoring. Enzyme stability, potential for inhibition by other compounds.
Immunosensors Specific antibody-antigen recognition. Very high specificity and sensitivity. Antibody production can be time-consuming and expensive.
Molecularly Imprinted Polymers (MIPs) Pre-designed binding cavities for the target molecule. High stability, reusability, and cost-effectiveness. Achieving high selectivity in complex biological matrices can be difficult.

| Fluorescent Probes | Change in fluorescence upon binding or reaction with the target. | High sensitivity, potential for real-time imaging in living cells. | Designing probes with high specificity over similar glutathione conjugates. |

The advancement of these analytical methodologies is paramount for a deeper understanding of the toxicokinetics and toxicodynamics of this compound. Future research will likely focus on integrating these techniques to provide a comprehensive picture of the biological fate and effects of this important metabolite.

Computational and Theoretical Studies of S 1 Phenyl 2 Hydroxyethyl Glutathione

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and dynamics simulations are instrumental in visualizing and understanding the interactions between a ligand, such as S-(1-Phenyl-2-hydroxyethyl)glutathione, and its target enzymes. These computational techniques can predict the binding orientation of the substrate within the enzyme's active site and simulate its dynamic behavior over time.

Molecular Docking: Docking studies of glutathione (B108866) S-transferases (GSTs), the enzymes responsible for the formation of this compound from styrene (B11656) oxide and glutathione, have revealed key interactions within the active site. For instance, docking of styrene oxide, the precursor of this compound, into the active site of GSTs has shown that the substrate is positioned in close proximity to the glutathione (GSH) co-substrate. The orientation is stabilized by π-π interactions with aromatic residues like phenylalanine and tryptophan in the active site acs.org. It can be inferred that the phenyl group of this compound would also engage in similar hydrophobic interactions, anchoring it within the active site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the enzyme-substrate complex, revealing conformational changes and the stability of interactions. Simulations of GSTs with and without bound glutathione have demonstrated that the presence of the glutathione moiety induces a more stable and less flexible conformation of the enzyme jmcs.org.mxresearchgate.netnih.gov. For this compound, MD simulations could elucidate how the bulky phenyl-hydroxyethyl group influences the dynamics of the enzyme and the surrounding solvent molecules. These simulations can also be used to calculate binding free energies, providing a quantitative measure of the affinity between the substrate and the enzyme. Studies on other enzyme systems have shown that the presence of glutathione can significantly impact the conformational dynamics and stability of the protein jmcs.org.mx.

Computational Technique Application to this compound-Enzyme Interactions Key Insights
Molecular Docking Prediction of the binding pose of this compound within the active sites of metabolizing enzymes like GSTs and γ-glutamyl transpeptidase. Identification of key amino acid residues involved in binding, role of hydrophobic and hydrogen bonding interactions.
Molecular Dynamics Simulations Elucidation of the dynamic behavior of the enzyme-substrate complex over time. Assessment of conformational changes in the enzyme upon substrate binding, stability of the complex, and the role of solvent molecules.

Quantum Chemical Calculations of Reactivity, Electronic Structure, and Conformational Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic properties and reactivity of molecules.

Reactivity and Electronic Structure: Quantum chemical calculations can be employed to study the thermodynamics of glutathione adduct formation acs.org. For this compound, these calculations can determine the distribution of electron density, identify the most reactive sites, and calculate properties such as molecular orbital energies (HOMO and LUMO) chemrxiv.orgnih.gov. This information is crucial for understanding its chemical stability and susceptibility to further metabolic reactions. Studies on related aromatic compounds have utilized quantum chemistry to build extensive databases of thermodynamic properties rsc.org.

Conformational Analysis: this compound is a flexible molecule with multiple rotatable bonds. Quantum chemical calculations can be used to determine the relative energies of different conformations, identifying the most stable three-dimensional structures in different environments (e.g., in vacuum or in a solvent) researchgate.netnih.gov. Understanding the preferred conformation is essential as it dictates how the molecule interacts with enzyme active sites.

Quantum Chemical Method Application to this compound Information Gained
Density Functional Theory (DFT) Calculation of electronic properties and reaction energies. Electron density distribution, HOMO-LUMO gap, prediction of reactivity, and thermodynamic stability.
Ab initio methods High-accuracy calculation of molecular properties and conformational energies. Detailed understanding of the molecule's intrinsic properties and conformational landscape.

In Silico Prediction of Metabolic Pathways and Enzyme Specificity

Computational tools can predict the metabolic fate of xenobiotics, including the enzymatic reactions that this compound is likely to undergo.

Metabolic Pathway Prediction: Several in silico tools, such as GLORYx, BioTransformer, SyGMa, and MetaTrans, are available to predict the biotransformation of small molecules nih.govnih.gov. These programs use rule-based systems or machine learning algorithms to identify potential metabolic reactions. For this compound, these tools can predict its breakdown through the mercapturic acid pathway. Experimental studies have confirmed that styrene oxide-glutathione conjugates are metabolized by γ-glutamyl transpeptidase and dipeptidases, followed by N-acetylation to form the corresponding mercapturic acid nih.govnih.gov. In silico models can help to prioritize which metabolites are most likely to be formed in vivo.

Enzyme Specificity: The metabolism of this compound is initiated by γ-glutamyl transpeptidase, which cleaves the γ-glutamyl residue. Studies on the substrate specificity of this enzyme have shown that it can process a variety of glutathione conjugates nih.govresearchgate.netnih.gov. Computational approaches, such as docking this compound into the active site of γ-glutamyl transpeptidase, can provide insights into the molecular basis of this specificity.

In Silico Approach Application Predicted Outcome for this compound
Metabolite Prediction Software Prediction of the metabolic fate of the compound. Identification of metabolites from the mercapturic acid pathway (e.g., cysteinylglycine (B43971) and cysteine conjugates).
Molecular Docking Investigation of binding to metabolizing enzymes. Understanding the structural basis for enzyme specificity, such as why it is a substrate for γ-glutamyl transpeptidase.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights into Reactivity

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity.

SAR/QSAR Parameter Potential Application to this compound Analogs Potential Mechanistic Insight
Electronic Parameters (e.g., Hammett constants) Correlation with the rate of enzymatic metabolism. Understanding the role of electron-withdrawing or -donating groups on the phenyl ring in stabilizing the transition state.
Steric Parameters (e.g., Taft steric parameters) Correlation with binding affinity to enzymes. Determining the influence of substituent size on the fit within the enzyme's active site.
Lipophilicity Parameters (e.g., logP) Correlation with overall metabolic clearance. Assessing the impact of hydrophobicity on membrane transport and enzyme binding.

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymatic Pathways and Metabolic Networks Involving S-(1-Phenyl-2-hydroxyethyl)glutathione

The formation of this compound is a critical detoxification step, primarily understood as the conjugation of styrene-7,8-oxide with glutathione (B108866). This reaction is catalyzed by Glutathione S-transferases (GSTs), with human isoforms such as GSTM1, GSTP1, and GSTT1 being directly implicated. nih.gov In bacterial systems, such as Gordonia rubripertincta CWB2, a specific GST, StyI, has been shown to catalyze this conversion as part of a styrene (B11656) degradation pathway. nih.govresearchgate.net

Following its formation, the metabolic fate of this compound is generally understood to follow the mercapturic acid pathway. nih.gov This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate. The resulting metabolite, N-acetyl-S-(1-phenyl-2-hydroxyethyl)-l-cysteine (a type of Phenylhydroxyethylmercapturic acid or PHEMA), is a known urinary biomarker in humans exposed to styrene. nih.gov

However, the metabolic network is likely more complex than this linear pathway suggests. Future research must focus on identifying and characterizing alternative or downstream metabolic routes. Key research questions include:

Are there other enzymes, beyond the known GSTs, that can catalyze the formation of this conjugate?

What specific proteases and acyltransferases are responsible for its conversion to the final mercapturic acid, and what are their efficiencies?

Does this compound or its intermediates undergo further biotransformation, such as oxidation or deglutathionylation by enzymes other than those in the canonical mercapturate pathway? researchgate.net

Can this conjugate be transported out of the cell by specific transporters, and does it interact with other metabolic pathways before its eventual excretion?

Elucidating these novel pathways will provide a more complete picture of styrene metabolism and its potential biological consequences.

Enzyme/Protein Class Role in this compound Metabolism Known Examples Organism
Glutathione S-transferases (GSTs)Catalyze the conjugation of styrene-7,8-oxide and glutathione to form the title compound. nih.govnih.govGSTM1, GSTP1, GSTT1 nih.gov, StyI nih.govHuman, Gordonia rubripertincta
γ-Glutamyltransferase (GGT)Removes the γ-glutamyl moiety from the glutathione conjugate, a key step in the mercapturate pathway. nih.govGGTHuman
DipeptidasesCleave the glycine residue from the cysteinylglycine (B43971) conjugate. nih.govVarious peptidasesHuman
Cysteine S-conjugate N-acetyltransferaseCatalyzes the final step of the mercapturate pathway, acetylating the cysteine conjugate. nih.govN-acetyltransferasesHuman

Advanced Mechanistic Characterization of Its Biological Interactions at the Molecular Level

The primary biological role of this compound formation is detoxification. However, the conjugate itself, or its subsequent metabolites, may possess biological activity. The conjugation of glutathione to electrophiles is not always a terminal deactivation; in some cases, it can lead to bioactivation, where metabolites exhibit toxicity. nih.gov

Future research should be directed at understanding the molecular interactions of this compound and its downstream products with cellular macromolecules. Advanced mechanistic studies are needed to determine:

Protein Binding: Does this compound or its cysteine conjugate bind to specific proteins? Covalent binding to key cellular proteins is a common mechanism of toxicity for reactive metabolites. Identifying protein adducts is crucial for understanding potential cellular dysfunction.

Enzyme Inhibition/Activation: Could this conjugate or its metabolites act as inhibitors or allosteric modulators of enzymes outside its immediate metabolic pathway? Such interactions could disrupt unrelated cellular processes.

Receptor Interaction: Investigation is needed to determine if these molecules can interact with cellular receptors, potentially triggering signaling cascades.

DNA Adduct Formation: A critical area of inquiry is whether any metabolite in this pathway is capable of forming adducts with DNA, which could have genotoxic implications.

Characterizing these potential interactions at a molecular level is essential for moving beyond a simple detoxification model and assessing the full biological impact of styrene metabolism.

Development of Innovative Analytical Tools for In Vivo/Ex Vivo Research on Conjugates

Advancing the understanding of this compound requires sophisticated analytical methods capable of detecting and quantifying this conjugate and its metabolites in complex biological matrices. Current methodologies provide a strong foundation, but innovation is needed for more dynamic and spatially resolved measurements.

High-performance liquid chromatography (HPLC) has been successfully used to monitor the enzymatic formation of this compound from styrene oxide in vitro. nih.govresearchgate.net For broader applications, HPLC coupled with mass spectrometry (MS) is the method of choice. researchgate.net Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantitative analysis of glutathione pathway metabolites. researchgate.net Techniques such as multiple reaction monitoring (MRM) allow for targeted and precise quantification of known adducts in cell cultures and biological fluids. nih.gov

Future development should focus on:

Enhanced Sensitivity: Improving limits of detection to measure very low concentrations of the conjugate in tissues and single cells.

Stabilization Techniques: Developing more robust sample preparation protocols to prevent the auto-oxidation of thiol-containing metabolites, which can otherwise distort quantitative results. researchgate.net The use of derivatizing agents that instantly stabilize the thiol-redox state is a promising approach. researchgate.net

Mass Spectrometry Imaging (MSI): Applying MSI techniques to visualize the spatial distribution of this compound and its metabolites within tissues (ex vivo). This would provide invaluable information on which cell types are most active in styrene metabolism and where these conjugates accumulate.

Real-time In Vivo Probes: A long-term goal is the development of specific molecular probes that could enable the real-time detection of this compound formation in vivo, offering a dynamic view of metabolic processes.

Analytical Technique Application to this compound Research Key Advantages
High-Performance Liquid Chromatography (HPLC)Separation and detection of the conjugate and its metabolites from biological samples. nih.govresearchgate.netresearchgate.netRobust, quantitative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Highly sensitive and specific quantification of the conjugate and downstream metabolites in complex matrices. researchgate.netnih.govHigh specificity, high sensitivity, structural confirmation.
Mass Spectrometry Imaging (MSI)Visualization of the spatial distribution of the conjugate within tissue sections.Provides spatial context to metabolic activity.
Advanced Derivatization MethodsStabilization of thiol groups during sample preparation to ensure accurate quantification of redox state. researchgate.netPrevents analytical artifacts, improves accuracy.

Integration with Systems Biology and Metabolomics Approaches for Comprehensive Understanding

To fully comprehend the role of this compound, it is essential to place its formation and metabolism within the broader context of cellular and organismal biology. Systems biology, which integrates multiple layers of biological information, and metabolomics, the comprehensive analysis of metabolites, are indispensable for this task. nih.govnih.gov

Metabolomics enables the unbiased profiling of a wide range of small molecules in a biological system. nih.gov An untargeted metabolomics study on cells or organisms exposed to styrene could reveal global metabolic perturbations, highlighting pathways that are impacted beyond the direct detoxification route. This approach could identify unexpected biomarkers or reveal connections between styrene metabolism and other cellular states, such as oxidative stress or energy metabolism. mdpi.com

Integrating metabolomic data with other 'omics' technologies will provide a holistic view:

Transcriptomics: Can reveal changes in gene expression for metabolic enzymes, cellular transporters, and stress-response pathways following styrene exposure.

Proteomics: Can quantify changes in the levels of key proteins involved in the metabolism of this compound.

Computational Modeling: The data generated from these approaches can be used to build computational models of metabolic networks. These models can simulate the flux through the styrene detoxification pathway and predict how perturbations (e.g., genetic variations in GST enzymes) might affect the levels of this compound and other related metabolites.

By employing these systems-level approaches, research can move from a component-centric view to a network-level understanding of the biochemical and physiological consequences of styrene exposure and the role of this compound within that network.

Conclusion

Summary of Key Academic Contributions and Discoveries

The study of S-(1-Phenyl-2-hydroxyethyl)glutathione has yielded significant insights into the metabolic processing of xenobiotics, particularly the industrial chemical styrene (B11656). Research has firmly established this glutathione (B108866) conjugate as a critical intermediate in the detoxification pathway of styrene-7,8-oxide, a reactive and potentially carcinogenic metabolite of styrene. frontiersin.orgnih.gov

Key discoveries in this area have elucidated the enzymatic processes governing its formation. It is now understood that Glutathione S-transferases (GSTs) are the primary catalysts for the conjugation of glutathione with styrene-7,8-oxide. nih.govresearchgate.net Detailed kinetic studies have revealed that different classes and isoenzymes of GSTs exhibit distinct stereoselectivity. For instance, in rats, class mu GSTs preferentially conjugate the (R)-enantiomer of styrene-7,8-oxide, while class alpha enzymes favor the (S)-enantiomer. nih.gov This stereospecificity is a crucial finding, as the toxicity of styrene metabolites can be enantiomer-dependent.

Furthermore, the identification of this compound and its subsequent metabolites, such as mercapturic acids, in urine has led to their development as reliable biomarkers for monitoring occupational exposure to styrene. nih.gov This has practical applications in industrial hygiene and toxicology, allowing for the assessment of styrene uptake and metabolic activation in exposed workers.

The investigation into this compound has also contributed to a broader understanding of the mercapturic acid pathway. researchgate.netnih.gov This pathway is a major route for the biotransformation and elimination of a wide range of electrophilic compounds. nih.govjaypeedigital.com The study of this specific conjugate has provided a clear in vivo example of this pathway, from the initial conjugation in the liver to the eventual excretion of N-acetylcysteine conjugates. nih.govnih.gov However, research has also indicated that this detoxification pathway is not entirely benign, as the glutathione conjugate itself can exhibit moderate nephrotoxicity under certain conditions, a finding that adds complexity to the role of glutathione conjugation. nih.gov

Table 1: Key Research Findings on this compound

Research Area Key Finding Significance
Metabolic Pathway Identification as a major conjugate in the detoxification of styrene-7,8-oxide. nih.gov Confirms the importance of glutathione conjugation in styrene metabolism.
Enzymology Glutathione S-transferases (GSTs), particularly class mu and alpha, catalyze its formation with stereoselectivity. nih.gov Elucidates the specific enzymes involved and highlights the stereochemical aspects of detoxification.
Toxicology Serves as a biomarker for assessing human exposure to styrene in occupational settings. nih.gov Provides a valuable tool for monitoring and preventing styrene-related health risks.
Bioactivation The glutathione conjugate itself can induce nephrotoxicity, suggesting a potential for bioactivation. nih.gov Challenges the assumption that glutathione conjugation is solely a detoxification process.
Bacterial Metabolism Bacterial GSTs in species like Gordonia rubripertincta can also produce this conjugate, suggesting potential for bioremediation. nih.govacs.org Opens avenues for using microorganisms to degrade environmental pollutants like styrene.

Perspectives on the Broader Scientific Impact and Unanswered Questions in Glutathione Conjugate Research

The research focused on this compound serves as a paradigm for the study of glutathione conjugates and has a considerable impact on the fields of toxicology, drug metabolism, and environmental science. It underscores the pivotal role of glutathione conjugation as a primary defense mechanism against electrophilic xenobiotics. consensus.appresearchgate.net However, it also highlights the nuanced and sometimes dual role of this pathway, which can, in some instances, lead to the formation of metabolites with their own toxicological profiles. consensus.appresearchgate.net This has shifted the perspective from viewing glutathione conjugation as a simple inactivation process to a more complex metabolic event that can have multiple outcomes. frontiersin.org

One of the most significant impacts has been the advancement of our understanding of the diversity and specificity of the GST superfamily of enzymes. mdpi.com The detailed characterization of how different GST isoenzymes metabolize styrene-7,8-oxide has spurred further research into the genetic polymorphisms of GSTs and their implications for individual susceptibility to chemical toxicity. mdpi.com This has direct relevance to personalized medicine and risk assessment.

Despite the progress made, several unanswered questions remain in the broader field of glutathione conjugate research. The complete metabolic fate of many glutathione conjugates, including this compound, is not fully mapped out. While the formation of mercapturic acids is a well-known endpoint, the potential for enterohepatic circulation and further metabolism by gut microflora are areas requiring more investigation. nih.gov

Furthermore, the mechanisms by which some glutathione conjugates and their downstream metabolites exert toxicity remain a critical area of inquiry. nih.gov While some toxicity is linked to the depletion of glutathione stores, other mechanisms, such as covalent binding to cellular macromolecules or the generation of reactive intermediates, are not fully understood. nih.govresearchgate.net The balance between detoxification and bioactivation for any given xenobiotic is influenced by a complex interplay of factors including the dose, the specific GSTs involved, and the activities of subsequent enzymes in the mercapturic acid pathway. frontiersin.orgmdpi.com

Future research will likely focus on a more integrated, systems-level understanding of glutathione metabolism. This will involve elucidating the regulatory networks that control the expression of GSTs and other metabolizing enzymes, as well as the transport proteins responsible for the disposition of glutathione conjugates. nih.gov A deeper comprehension of these processes will be essential for accurately predicting the toxicological outcomes of exposure to a vast array of xenobiotic compounds.

Q & A

Q. What are the established methods for detecting S-(1-Phenyl-2-hydroxyethyl)glutathione in biological samples?

The compound can be quantified using high-performance liquid chromatography (HPLC) with 2,4-dinitrofluorobenzene (DNFB) derivatization. Key steps include:

  • Reaction of the compound with DNFB to form a 2,4-dinitrophenyl derivative for UV detection at 375 nm .
  • Use of a Zorbax ODS column with a gradient elution system (e.g., acetate buffer/acetonitrile at pH 3.65) for separation .
  • Validation via recovery tests in bovine lens homogenates, achieving 90–95% recovery rates .
  • Detection limits: 4.08 µg/mL for this compound and 1.45 µg/mL for its cysteine analog .

Q. How is this compound synthesized for experimental use?

The compound is synthesized through non-enzymatic reactions between glutathione or cysteine and electrophilic substrates like bromosuccinic acid:

  • L-Bromosuccinic acid is reacted with L-cysteine or glutathione in alkaline conditions (e.g., sodium carbonate solution) .
  • Purification involves ion-exchange chromatography (Diaion SK and Amberlite CG-50 columns) and recrystallization from water/ethanol .
  • Optical purity is confirmed via high-voltage paper electrophoresis and paper chromatography .

Q. What is the physiological significance of this compound in ocular tissues?

It is linked to cataract formation , with studies showing:

  • Rapid concentration declines in rat lenses during galactose-induced cataractogenesis, correlating with free amino acid depletion .
  • Higher baseline levels in healthy lenses (e.g., rabbits), suggesting a protective role against oxidative stress .

Advanced Research Questions

Q. How can experimental designs address contradictions in concentration trends of this compound during cataract progression?

  • Controlled animal models : Use galactose-fed rats (350 g/kg diet) to induce cataracts, with saline-administered controls .
  • Time-series sampling : Monitor lens homogenates at intervals (e.g., 48 hours to 10 days) to capture dynamic changes .
  • Data normalization : Express concentrations relative to total protein or free glutathione to account for tissue degradation .
  • Replicate HPLC analyses : Ensure peak separation to avoid co-elution with stereoisomers or degradation products .

Q. What methodological challenges arise from stereoisomerism in this compound analysis?

  • Chromatographic interference : Stereoisomers (e.g., S-(2-Phenyl-2-hydroxyethyl)glutathione) produce overlapping HPLC peaks. Mitigate this using:
  • Optimized mobile phases (e.g., pH 3.65 acetate buffer) to enhance resolution .
  • Pre-column derivatization with chiral agents to separate enantiomers .
    • Enantiomerization kinetics : Monitor isomer stability under experimental conditions (e.g., pH, temperature) using circular dichroism or NMR .

Q. How can researchers validate the role of this compound in oxidative stress pathways?

  • Comparative assays : Pair HPLC quantification with GSH-Glo™ luminescent assays to correlate compound levels with total glutathione pools .
  • Knockdown/overexpression models : Use CRISPR or siRNA to modulate glutathione synthetase activity in lens epithelial cells, then track cataractogenesis .
  • ROS scavenging assays : Measure hydrogen peroxide (H₂O₂) reduction rates in lens homogenates supplemented with the compound .

Methodological Notes

  • Data tables from key studies:

    SpeciesThis compound (µg/g lens)ConditionReference
    Rat12.4 ± 1.2Healthy
    Rat3.7 ± 0.8Galactose-induced (10 days)
    Rabbit45.2 ± 4.1Healthy
  • Critical considerations :

    • Avoid commercial kits from unverified sources (e.g., ) due to reliability concerns.
    • Use animal-specific protocols, as interspecies variation in lens metabolism affects compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.